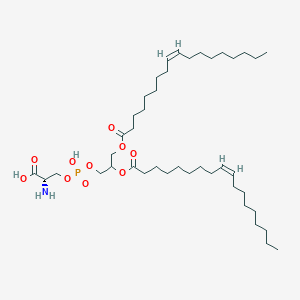

Dioleyl phosphatidylserine

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

C42H78NO10P |

|---|---|

Molekulargewicht |

788.0 g/mol |

IUPAC-Name |

(2S)-2-amino-3-[2,3-bis[[(Z)-octadec-9-enoyl]oxy]propoxy-hydroxyphosphoryl]oxypropanoic acid |

InChI |

InChI=1S/C42H78NO10P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-40(44)50-35-38(36-51-54(48,49)52-37-39(43)42(46)47)53-41(45)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h17-20,38-39H,3-16,21-37,43H2,1-2H3,(H,46,47)(H,48,49)/b19-17-,20-18-/t38?,39-/m0/s1 |

InChI-Schlüssel |

WTBFLCSPLLEDEM-JXSVLSOPSA-N |

Isomerische SMILES |

CCCCCCCC/C=C\CCCCCCCC(=O)OCC(COP(=O)(O)OC[C@@H](C(=O)O)N)OC(=O)CCCCCCC/C=C\CCCCCCCC |

Kanonische SMILES |

CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)(O)OCC(C(=O)O)N)OC(=O)CCCCCCCC=CCCCCCCCC |

Herkunft des Produkts |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Charge and pKa of Dioleyl Phosphatidylserine (DOPS)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the electrostatic properties of dioleyl phosphatidylserine (B164497) (DOPS), a critical phospholipid in cellular membranes and a key component in drug delivery systems. Understanding the charge and pKa of DOPS is fundamental to elucidating its role in biological processes and for the rational design of lipid-based therapeutics.

The Charge Profile of Dioleyl Phosphatidylserine

This compound is an anionic phospholipid under physiological conditions. Its headgroup contains three ionizable groups: a phosphate (B84403) group, a carboxyl group, and an amino group. The net charge of a DOPS molecule is therefore dependent on the pH of its surrounding environment.

The overall charge of phosphatidylserine is -1 at physiological pH. This is because the carboxyl and amino groups of the serine residue have pKa values of approximately 2.21 and 9.15, respectively, leading to a negatively charged carboxyl group and a positively charged amino group at neutral pH. The phosphate group also carries a negative charge.[1]

The table below summarizes the ionization state and net charge of the functional groups of DOPS across a range of pH values.

| pH Range | Phosphate Group (pKa ≈ 1-2) | Carboxyl Group (pKa ≈ 3.6) | Amino Group (pKa ≈ 9.8) | Net Charge of DOPS |

| < 2 | Neutral (PO4H) | Neutral (COOH) | Cationic (NH3+) | +1 |

| 2 - 3.6 | Anionic (PO4-) | Neutral (COOH) | Cationic (NH3+) | 0 |

| 3.6 - 9.8 | Anionic (PO4-) | Anionic (COO-) | Cationic (NH3+) | -1 |

| > 9.8 | Anionic (PO4-) | Anionic (COO-) | Neutral (NH2) | -2 |

Note: The exact pKa values can be influenced by the lipid environment, ionic strength, and temperature.

The pKa of this compound's Functional Groups

The intrinsic pKa values of the carboxyl and amino groups of phosphatidylserine embedded in a phosphatidylcholine bilayer have been determined experimentally. These values are crucial for predicting the charge state of DOPS-containing membranes at a given pH.

| Functional Group | Intrinsic pKa |

| Carboxyl Group | 3.6 ± 0.1 |

| Amino Group | 9.8 ± 0.1 |

Data from Tsui, F. C., Ojcius, D. M., & Hubbell, W. L. (1986). The intrinsic pKa values for phosphatidylserine and phosphatidylethanolamine (B1630911) in phosphatidylcholine host bilayers. Biophysical journal, 49(2), 459-468.

Experimental Determination of pKa

The pKa values of the ionizable groups of phosphatidylserine are typically determined using potentiometric titration and surface potential measurements of lipid vesicles or monolayers.

Experimental Protocol: Potentiometric Titration of DOPS Vesicles

This protocol outlines the determination of the pKa of the carboxyl and amino groups of DOPS in a large unilamellar vesicle (LUV) formulation.

Materials:

-

This compound (DOPS)

-

Egg phosphatidylcholine (Egg PC) (or other zwitterionic lipid)

-

Chloroform

-

Nitrogen gas stream

-

High-vacuum pump

-

Buffer solutions of varying pH (e.g., citrate, phosphate, borate)

-

Standardized HCl and NaOH solutions (e.g., 0.1 M)

-

pH meter with a micro-combination electrode

-

Extruder with polycarbonate membranes (e.g., 100 nm pore size)

-

Water bath sonicator

-

Stirred, temperature-controlled titration vessel

Methodology:

-

Vesicle Preparation:

-

Co-dissolve DOPS and Egg PC (e.g., at a 1:9 molar ratio) in chloroform.

-

Evaporate the solvent under a gentle stream of nitrogen to form a thin lipid film on the wall of a round-bottom flask.

-

Further dry the lipid film under high vacuum for at least 2 hours to remove residual solvent.

-

Hydrate the lipid film with a low-ionic-strength buffer (e.g., 10 mM NaCl) by vortexing, to form multilamellar vesicles (MLVs).

-

Subject the MLV suspension to several freeze-thaw cycles to improve lamellarity.

-

Extrude the suspension through a 100 nm polycarbonate membrane at least 10 times to form LUVs.

-

-

Potentiometric Titration:

-

Place a known volume of the LUV suspension into the temperature-controlled titration vessel.

-

Equilibrate the suspension to the desired temperature (e.g., 25°C) under gentle stirring.

-

Immerse the calibrated pH electrode into the vesicle suspension.

-

To determine the carboxyl group pKa, start at a high pH (e.g., pH 11) and titrate by adding small, precise aliquots of standardized HCl. Record the pH after each addition, allowing the reading to stabilize.

-

To determine the amino group pKa, start at a low pH (e.g., pH 2) and titrate with standardized NaOH. Record the pH after each addition.

-

Continue the titration well past the expected pKa values.

-

-

Data Analysis:

-

Plot the pH as a function of the volume of titrant added.

-

The pKa is determined as the pH at the midpoint of the steepest part of the titration curve, which corresponds to the point of half-ionization. This can be more accurately determined from the peak of the first derivative of the titration curve.

-

Experimental Workflow: Surface Potential Measurement

Surface potential measurements provide a complementary method to determine the surface charge density and infer the pKa of lipid monolayers.

Role of this compound in Signaling Pathways

The exposure of DOPS on the outer leaflet of the plasma membrane is a critical signal in several biological processes, most notably apoptosis and the activation of certain protein kinases.

Phosphatidylserine Exposure in Apoptosis

In healthy cells, DOPS is actively maintained on the inner leaflet of the plasma membrane by flippase enzymes. During apoptosis, this asymmetry is lost, leading to the exposure of DOPS on the cell surface, which acts as an "eat-me" signal for phagocytes.

Activation of Protein Kinase C (PKC)

DOPS plays a crucial role as a cofactor in the activation of conventional and novel isoforms of Protein Kinase C (PKC), a family of enzymes involved in various signal transduction cascades.

Conclusion

The charge and pKa of this compound are fundamental properties that govern its behavior in biological membranes and its utility in pharmaceutical formulations. A thorough understanding of these characteristics, coupled with robust experimental methodologies for their determination, is essential for advancing research in cell biology and drug delivery. The signaling pathways involving DOPS highlight its active role in cellular communication, making it a molecule of significant interest to researchers and drug development professionals.

References

The Pivotal Role of Dioleyl Phosphatidylserine in Cell Membrane Dynamics and Cellular Signaling

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Dioleyl phosphatidylserine (B164497) (DOPS), a ubiquitous anionic phospholipid, is a critical component of eukaryotic cell membranes, playing a multifaceted role in maintaining membrane integrity, modulating fluidity, and orchestrating a variety of crucial cellular signaling events. While predominantly sequestered in the inner leaflet of the plasma membrane in healthy cells, its exposure on the outer leaflet serves as a potent signal for critical physiological processes, most notably apoptosis and the subsequent phagocytic clearance of dying cells. This technical guide provides an in-depth exploration of the functions of DOPS in cell membranes, presenting key biophysical data, detailed experimental methodologies, and visual representations of its involvement in cellular signaling pathways. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development seeking to understand and leverage the properties of DOPS in their work.

Introduction

Phosphatidylserine (PS) is a major class of acidic phospholipids (B1166683), constituting a significant fraction of the phospholipids in the human cerebral cortex.[1] Its structure consists of a glycerol (B35011) backbone, two fatty acid chains, a phosphate (B84403) group, and a serine headgroup.[1] The specific stereoisomer found in nature is 1,2-diacyl-sn-glycero-3-phospho-L-serine.[2] Dioleyl phosphatidylserine (DOPS) is a species of PS where both fatty acid chains are the monounsaturated oleic acid. This specific composition confers unique biophysical properties to the membranes it inhabits.

In healthy cells, the distribution of PS is asymmetric, with the vast majority residing in the inner leaflet of the plasma membrane.[1] This asymmetry is actively maintained by ATP-dependent enzymes called flippases. The externalization of PS to the outer leaflet is a hallmark of early apoptosis and serves as an "eat-me" signal for phagocytes, initiating a process of silent and efficient clearance of apoptotic cells, thereby preventing inflammation.[3] Beyond this well-established role, DOPS is also a critical cofactor for various membrane-associated proteins, most notably Protein Kinase C (PKC), and plays a significant role in blood coagulation.

This guide will delve into the specific functions of DOPS, presenting quantitative data on its biophysical properties, providing detailed protocols for its study, and illustrating its role in key signaling pathways.

Biophysical Properties of DOPS-Containing Membranes

The presence of DOPS significantly influences the physical characteristics of a lipid bilayer. The two oleic acid chains, with their cis-double bonds, introduce kinks that disrupt tight packing of the lipid tails, thereby affecting membrane fluidity and other mechanical properties.

Quantitative Data on Biophysical Properties

The following table summarizes key biophysical parameters of DOPS and its effect on lipid bilayers.

| Property | Value | Experimental Conditions/Notes | Source(s) |

| Phase Transition Temperature (Tm) | -11 °C | Pure DOPS | [4][5] |

| Area per Lipid | 64.1 - 65.3 Ų | Fluid phase (30°C), X-ray diffraction | [6] |

| Bending Rigidity (κ) | Increase of ~7 kBT in SOPC:DOPS (20%) membranes | Fluctuation spectroscopy of giant unilamellar vesicles (GUVs) | [7] |

| Bending Rigidity of DOPC/DOPS mixtures | Increases with DOPS concentration | Micropipette-aspiration on GUVs | [8] |

| Effect on Membrane Fluidity | Increases fluidity (decreases order) | Inferred from the low Tm and unsaturated acyl chains | [9] |

Role of DOPS in Cellular Signaling

DOPS is a key player in several critical signaling pathways, primarily through its exposure on the cell surface during apoptosis and its function as a cofactor for intracellular signaling proteins.

Apoptosis and Phagocytosis (Efferocytosis)

The externalization of PS is a conserved and crucial step in the process of programmed cell death, or apoptosis. This exposed PS acts as a primary "eat-me" signal, triggering the recognition and engulfment of the apoptotic cell by phagocytes in a process known as efferocytosis. This process is essential for tissue homeostasis and preventing inflammation.[10][11]

The signaling cascade of efferocytosis is complex and involves a series of steps:

-

"Find-me" signals: Apoptotic cells release soluble signals like lysophosphatidylcholine (B164491) (LPC) and sphingosine-1-phosphate (S1P) that attract phagocytes.[10][12]

-

"Eat-me" signal exposure: Caspase activation during apoptosis leads to the inactivation of flippases and activation of scramblases, resulting in the rapid translocation of PS to the outer leaflet of the plasma membrane.[10]

-

Recognition by Phagocyte Receptors: Exposed PS is recognized directly by receptors on the phagocyte surface, such as T-cell immunoglobulin and mucin domain-containing protein 4 (TIM-4) and Stabilin-2, or indirectly via bridging molecules like Gas6 and Protein S that bind to PS and then to phagocyte receptors like the TAM receptors (Tyro3, Axl, Mer).[13][14]

-

Downstream Signaling and Cytoskeletal Rearrangement: Engagement of these receptors activates intracellular signaling cascades involving Rac1 and the ELMO1/DOCK180 complex, leading to the rearrangement of the actin cytoskeleton to form a phagocytic cup that engulfs the apoptotic cell.[15][16]

-

Phagosome Maturation and Degradation: The engulfed apoptotic cell is enclosed in a phagosome, which then matures into a phagolysosome where the cellular debris is degraded.[17]

Caption: Signaling pathway of efferocytosis initiated by PS exposure.

Activation of Protein Kinase C (PKC)

DOPS plays a crucial role as a cofactor in the activation of conventional and novel isoforms of Protein Kinase C (PKC), a family of serine/threonine kinases involved in a wide array of cellular processes, including proliferation, differentiation, and apoptosis. The activation of conventional PKCs is a multi-step process that involves both calcium and diacylglycerol (DAG).

-

Calcium Binding: An increase in intracellular calcium concentration leads to the binding of Ca²⁺ to the C2 domain of PKC.

-

Membrane Translocation: The Ca²⁺-bound C2 domain targets the PKC to the plasma membrane through electrostatic interactions with anionic phospholipids, primarily PS.

-

DAG Binding and Full Activation: At the membrane, the C1 domain of PKC can then bind to diacylglycerol (DAG), a second messenger. This dual engagement with both PS and DAG leads to a conformational change in PKC, relieving autoinhibition and resulting in its full activation.

Caption: Activation cascade of conventional Protein Kinase C.

Experimental Protocols

Studying the function of DOPS in cell membranes requires a variety of experimental techniques. This section provides detailed methodologies for key experiments.

Preparation of DOPS-Containing Liposomes by Thin-Film Hydration

This protocol describes the preparation of unilamellar liposomes containing DOPS, which can be used for various in vitro assays.[13][15]

Materials:

-

1,2-dioleoyl-sn-glycero-3-phospho-L-serine (DOPS) in chloroform (B151607)

-

1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC) in chloroform (or other desired lipids)

-

Chloroform

-

Round-bottom flask

-

Rotary evaporator

-

Nitrogen or Argon gas stream

-

Hydration buffer (e.g., PBS, pH 7.4)

-

Water bath sonicator or extruder with polycarbonate membranes (e.g., 100 nm pore size)

Methodology:

-

Lipid Mixture Preparation: In a clean round-bottom flask, combine the desired amounts of DOPS and other lipids (e.g., DOPC) from their chloroform stocks to achieve the desired molar ratio.

-

Film Formation: Evaporate the chloroform using a rotary evaporator to form a thin, uniform lipid film on the inner surface of the flask. Further dry the film under a gentle stream of nitrogen or argon gas for at least 30 minutes to remove any residual solvent.

-

Hydration: Add the desired volume of pre-warmed hydration buffer to the flask. The temperature should be above the phase transition temperature of all lipids in the mixture (for DOPS, this is -11°C, so room temperature is sufficient).[4][5]

-

Vesicle Formation: Gently swirl the flask to hydrate (B1144303) the lipid film. This will result in the formation of multilamellar vesicles (MLVs). To facilitate hydration, the mixture can be incubated at a temperature above the highest Tm of the lipids for 30-60 minutes with occasional vortexing.

-

Size Reduction (Optional but Recommended):

-

Sonication: For small unilamellar vesicles (SUVs), sonicate the MLV suspension in a bath sonicator until the solution becomes clear.

-

Extrusion: For large unilamellar vesicles (LUVs) of a defined size, pass the MLV suspension through an extruder fitted with polycarbonate membranes of the desired pore size (e.g., 100 nm) for a specified number of passes (e.g., 11-21 times). This is the preferred method for generating vesicles with a uniform size distribution.

-

-

Storage: Store the prepared liposomes at 4°C. For long-term storage, they can be frozen, but this may affect vesicle integrity.

Caption: Workflow for preparing unilamellar liposomes via thin-film hydration.

Detection of Apoptosis using Annexin V Staining

This protocol details the use of fluorescently labeled Annexin V to detect the exposure of PS on the surface of apoptotic cells via flow cytometry or fluorescence microscopy.[2][4][18]

Materials:

-

Cells of interest (suspension or adherent)

-

Apoptosis-inducing agent (e.g., staurosporine, as a positive control)

-

FITC-conjugated Annexin V (or other fluorophore conjugate)

-

Propidium Iodide (PI) solution

-

10X Annexin V Binding Buffer (containing CaCl₂)

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer or fluorescence microscope

Methodology:

-

Cell Preparation:

-

Induce apoptosis in your target cells using the desired method. Include a negative control (untreated cells) and a positive control (cells treated with a known apoptosis inducer).

-

Harvest the cells. For adherent cells, use gentle trypsinization or a cell scraper.

-

Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

-

-

Staining:

-

Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

-

Add 5 µL of FITC-conjugated Annexin V to each tube.

-

Gently vortex and incubate for 15 minutes at room temperature in the dark.

-

Add 5 µL of Propidium Iodide (PI) solution to each tube.

-

Add 400 µL of 1X Annexin V Binding Buffer to each tube.

-

-

Analysis:

-

Flow Cytometry: Analyze the cells on a flow cytometer as soon as possible.

-

Healthy cells: Annexin V-negative, PI-negative

-

Early apoptotic cells: Annexin V-positive, PI-negative

-

Late apoptotic/necrotic cells: Annexin V-positive, PI-positive

-

-

Fluorescence Microscopy: Place a drop of the cell suspension on a microscope slide and cover with a coverslip. Observe under a fluorescence microscope using appropriate filters for the chosen fluorophores.

-

Early apoptotic cells will show green fluorescence on the plasma membrane.

-

Late apoptotic/necrotic cells will show green fluorescence on the plasma membrane and red fluorescence in the nucleus.

-

-

Conclusion

This compound is far more than a simple structural component of cell membranes. Its unique biophysical properties, conferred by its dioleoyl acyl chains, and its dynamic localization within the lipid bilayer position it as a critical regulator of cellular function. From modulating membrane fluidity and serving as a docking site for signaling proteins to its pivotal role as the primary "eat-me" signal in the clearance of apoptotic cells, the functions of DOPS are integral to cellular health and tissue homeostasis. The experimental protocols and signaling pathway diagrams provided in this guide offer a framework for the continued investigation of this vital phospholipid. A deeper understanding of DOPS function holds significant promise for the development of novel therapeutic strategies targeting a range of diseases, from cancer to autoimmune disorders, and for the design of more effective drug delivery systems.

References

- 1. Influence of lipid composition on physical properties and peg-mediated fusion of curved and uncurved model membrane vesicles: "nature's own" fusogenic lipid bilayer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. dreamstime.com [dreamstime.com]

- 3. mdpi.com [mdpi.com]

- 4. avantiresearch.com [avantiresearch.com]

- 5. avantiresearch.com [avantiresearch.com]

- 6. Structure and Fluctuations of Charged Phosphatidylserine Bilayers in the Absence of Salt - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Bending rigidity of charged lipid bilayer membranes - Soft Matter (RSC Publishing) DOI:10.1039/C9SM00772E [pubs.rsc.org]

- 8. Determining the Bending Rigidity of Free-Standing Planar Phospholipid Bilayers - PMC [pmc.ncbi.nlm.nih.gov]

- 9. avantiresearch.com [avantiresearch.com]

- 10. Efferocytosis: the resolution of inflammation in cardiovascular and cerebrovascular disease - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Steps of Phagocytosis - GeeksforGeeks [geeksforgeeks.org]

- 12. Efferocytosis signaling in the regulation of macrophage inflammatory responses - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Phosphatidylserine receptors: what is the new RAGE? - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Dynamics of phagocytosis mediated by phosphatidylserine - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Macrophage Apoptosis and Efferocytosis in the Pathogenesis of Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Frontiers | Efferocytosis by macrophages in physiological and pathological conditions: regulatory pathways and molecular mechanisms [frontiersin.org]

- 17. Frontiers | Phagocytosis: Our Current Understanding of a Universal Biological Process [frontiersin.org]

- 18. researchgate.net [researchgate.net]

A Technical Guide to the Role of Dioleyl Phosphatidylserine in Apoptosis Signaling

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth examination of the role of phosphatidylserine (B164497) (PS), with a focus on the dioleyl species (DOPS), in the intricate signaling cascades of apoptosis. The document outlines the molecular mechanisms of PS externalization, its recognition by phagocytes, and the subsequent signaling pathways that ensure the efficient and immunologically silent clearance of apoptotic cells.

Introduction: Phosphatidylserine as a Hallmark of Apoptosis

Apoptosis, or programmed cell death, is a fundamental physiological process for tissue homeostasis and development. A key hallmark of apoptosis is the translocation of the phospholipid phosphatidylserine from the inner leaflet of the plasma membrane to the outer leaflet.[1][2] In healthy cells, PS is actively sequestered to the cytosolic side.[3] Its appearance on the cell surface serves as a critical "eat-me" signal, flagging the dying cell for removal by professional and non-professional phagocytes.[3][4] This process, known as efferocytosis, is vital for preventing the release of intracellular contents that could trigger inflammation and autoimmune responses.[4][5]

Dioleyl phosphatidylserine (DOPS) is a specific molecular species of PS featuring two unsaturated oleyl (18:1) fatty acid chains. While much of the literature discusses PS in general terms, DOPS is frequently used in experimental models, such as liposomes, to study the biophysical and signaling properties of PS exposure due to its defined chemical structure.

The Mechanism of PS Externalization

The asymmetric distribution of PS in the plasma membrane of healthy cells is maintained by the activity of ATP-dependent "flippases" that actively transport PS to the inner leaflet.[3][6] During apoptosis, this asymmetry is rapidly lost through a coordinated, caspase-dependent process involving two key events:

-

Inactivation of Flippases: Effector caspases, such as caspase-3, cleave and inactivate aminophospholipid flippases like ATP11C.[3][7] This halts the inward transport of PS.

-

Activation of Scramblases: Simultaneously, caspases cleave and activate phospholipid scramblases, such as Xkr8.[3][7] This activation facilitates the rapid, bidirectional, and non-specific movement of phospholipids (B1166683) between the two leaflets, leading to the exposure of PS on the cell surface.[7][8]

The externalization of PS is therefore a downstream event of the activation of the caspase cascade during apoptosis.[9][10]

Signaling Pathways for Apoptotic Cell Recognition

The clearance of apoptotic cells, or efferocytosis, is initiated when phagocytes recognize the exposed PS on the cell surface.[11] This recognition can occur through direct interaction with receptors on the phagocyte or indirectly via soluble bridging molecules that opsonize the apoptotic cell.[4][12]

Direct Recognition

Several receptors expressed on the surface of phagocytes can bind directly to PS. These include:

-

T-cell immunoglobulin and mucin domain (TIM) family: TIM-1 and TIM-4 are known to bind directly to PS.[4][13]

-

Stabilin-2: This receptor has also been shown to mediate the uptake of apoptotic cells through PS recognition.[4]

-

Brain-specific angiogenesis inhibitor 1 (BAI1): BAI1 is another receptor implicated in the direct binding of PS.[4][11]

Indirect Recognition via Bridging Molecules

More commonly, soluble proteins act as bridging molecules. They bind to PS on the apoptotic cell with their N-terminal domains and simultaneously engage receptors on the phagocyte with their C-terminal domains.[14][15]

Key bridging molecules include:

-

Growth Arrest-Specific 6 (Gas6): A vitamin K-dependent protein that binds PS via its N-terminal gamma-carboxyglutamic acid (Gla) domain.[14][16]

-

Protein S (ProS1): Another Gla-domain-containing protein that functions similarly to Gas6.[14][17]

These bridging molecules link the apoptotic cell to the Tyro3, Axl, and MerTK (TAM) family of receptor tyrosine kinases on the phagocyte surface.[18][19] The binding of Gas6 or Protein S to TAM receptors is a critical step in initiating the engulfment process.[20]

Downstream Signaling: The Efferocytosis Cascade

The engagement of phagocytic receptors, particularly the TAM receptors, initiates a robust intracellular signaling cascade that drives the cytoskeletal rearrangements necessary for engulfment.

-

TAM Receptor Activation: Ligand binding (e.g., Gas6) promotes the dimerization and autophosphorylation of TAM receptors like MerTK and Axl.[19]

-

Activation of Rac1: This phosphorylation leads to the activation of the small GTPase Rac1, a master regulator of actin polymerization.[12][19] This signaling cascade often involves adaptor proteins and guanine (B1146940) nucleotide exchange factors (GEFs) like Vav1.[19]

-

Cytoskeletal Rearrangement: Activated Rac1 orchestrates the reorganization of the actin cytoskeleton, leading to the formation of a phagocytic cup that extends around and ultimately internalizes the apoptotic cell.[19][21]

This entire process is designed to be immunologically silent, and TAM receptor signaling actively suppresses inflammatory responses by inhibiting pathways like TLR-driven NF-κB activation.[22]

Quantitative Data on Receptor-Ligand Interactions

| Ligand | Receptor | Relative Binding Affinity | Citation(s) |

| Gas6 | Axl | Strongest | [23] |

| Tyro3 | Intermediate | [23] | |

| MerTK | Lower | [23] | |

| Protein S | Axl | Does not bind | [14][23] |

| Tyro3 | Stronger | [23] | |

| MerTK | Weaker than Tyro3 | [23] |

Table 1: Relative binding affinities of TAM receptor ligands. This highlights the specificity within the indirect recognition pathway.

Key Experimental Protocols & Methodologies

The study of DOPS and apoptosis relies on a set of core experimental techniques. While detailed, step-by-step protocols are specific to each laboratory, the principles and general workflows are standardized.

Annexin V / Propidium Iodide (PI) Assay for PS Externalization

This is the most common method to detect and quantify apoptosis.

-

Principle: The protein Annexin V has a high, calcium-dependent affinity for PS.[24] When conjugated to a fluorophore (e.g., FITC), it can label cells that have externalized PS. This is often combined with a viability dye like Propidium Iodide (PI), which can only enter cells with compromised membranes (i.e., late apoptotic or necrotic cells).[24][25]

-

General Workflow:

-

Induce apoptosis in the cell population of interest.

-

Harvest both adherent and floating cells and wash with cold PBS.

-

Resuspend cells in a calcium-containing Annexin V Binding Buffer.

-

Add fluorophore-conjugated Annexin V and PI to the cell suspension.

-

Incubate in the dark for approximately 15 minutes.

-

Analyze immediately by flow cytometry.

-

-

Interpretation:

-

Annexin V (-) / PI (-): Viable cells.

-

Annexin V (+) / PI (-): Early apoptotic cells.

-

Annexin V (+) / PI (+): Late apoptotic or necrotic cells.

-

Caspase Activity Assay

-

Principle: These assays use a specific peptide substrate for an effector caspase (e.g., DEVD for Caspase-3) conjugated to a reporter molecule (a fluorophore or chromophore). When the caspase becomes active during apoptosis, it cleaves the substrate, releasing the reporter and generating a measurable signal proportional to caspase activity.

-

General Workflow: Cells are treated to induce apoptosis, then lysed. The lysate is incubated with the caspase substrate, and the resulting colorimetric or fluorescent signal is measured using a plate reader.

In Vitro Efferocytosis (Phagocytosis) Assay

-

Principle: This assay quantifies the ability of phagocytes to engulf apoptotic cells.

-

General Workflow:

-

Target Cell Preparation: A target cell population (e.g., Jurkat T-cells) is induced to undergo apoptosis. These cells are labeled with a stable fluorescent dye (e.g., pHrodo, which fluoresces brightly in the acidic environment of the phagolysosome).

-

Co-culture: The labeled apoptotic target cells are added to a culture of phagocytes (e.g., macrophages).

-

Incubation: The co-culture is incubated for a period (e.g., 1-2 hours) to allow for phagocytosis.

-

Washing & Quenching: Non-engulfed target cells are washed away. In some protocols, an additional quenching dye (like trypan blue) is added to extinguish the fluorescence of any remaining surface-bound, non-internalized cells.

-

Quantification: The percentage of phagocytes that have engulfed fluorescent target cells is quantified by flow cytometry or fluorescence microscopy.

-

Conclusion

This compound, as a representative species of PS, plays an indispensable role in apoptosis. Its caspase-mediated externalization acts as the primary signal for the removal of dying cells. The recognition of exposed PS by phagocytes, either directly or through bridging molecules like Gas6, triggers a sophisticated and well-regulated efferocytosis signaling cascade centered on TAM receptors and Rac1 activation. This process is fundamental to maintaining tissue homeostasis and preventing inflammation. The experimental methodologies outlined herein provide robust tools for researchers to investigate this critical pathway and its implications in health and disease, offering potential targets for therapeutic intervention in fields such as oncology, immunology, and neurodegenerative disease.

References

- 1. Frontiers | How do necrotic cells expose phosphatidylserine to attract their predators—What’s unique and what’s in common with apoptotic cells [frontiersin.org]

- 2. The role of phosphatidylserine in recognition of apoptotic cells by phagocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Role of flippases, scramblases, and transfer proteins in phosphatidylserine subcellular distribution - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Phospholipids: Key Players in Apoptosis and Immune Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. rupress.org [rupress.org]

- 6. researchgate.net [researchgate.net]

- 7. ashpublications.org [ashpublications.org]

- 8. researchgate.net [researchgate.net]

- 9. ashpublications.org [ashpublications.org]

- 10. Phosphatidylserine externalization is a downstream event of interleukin-1 beta-converting enzyme family protease activation during apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Dynamics of phagocytosis mediated by phosphatidylserine - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Phosphatidylserine recognition by phagocytes: a view to a kill - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Phosphatidylethanolamine and Phosphatidylserine Synergize To Enhance GAS6/AXL-Mediated Virus Infection and Efferocytosis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Phosphatidylserine is the signal for TAM receptors and their ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Gas6-mediated signaling is dependent on the engagement of its gamma-carboxyglutamic acid domain with phosphatidylserine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Recent advancements in role of TAM receptors on efferocytosis, viral infection, autoimmunity, and tissue repair - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Tyro3, Axl, Mertk receptor-mediated efferocytosis and immune regulation in the tumor environment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Macrophage Apoptosis and Efferocytosis in the Pathogenesis of Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Efferocytosis signaling in the regulation of macrophage inflammatory responses - PMC [pmc.ncbi.nlm.nih.gov]

- 23. TAM receptors and their ligand-mediated activation: Role in atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Phosphatidylserine Externalization in Apoptosis | Bio-Techne [bio-techne.com]

- 25. Apoptosis measurement [bio-protocol.org]

An In-depth Technical Guide to the Physical Properties of DOPS Lipid Bilayers

This guide provides a comprehensive overview of the core physical properties of 1,2-dioleoyl-sn-glycero-3-phospho-L-serine (DOPS) lipid bilayers, tailored for researchers, scientists, and drug development professionals. It includes quantitative data, detailed experimental methodologies, and visualizations of relevant biological and experimental processes.

Quantitative Physical Properties of DOPS Lipid Bilayers

The physical characteristics of DOPS bilayers are fundamental to their biological function, influencing membrane fluidity, protein interactions, and cell signaling. The following tables summarize key quantitative properties of DOPS and, for comparative context, the well-studied 1,2-dioleoyl-sn-glycero-3-phosphocholine (B1670884) (DOPC).

Structural Properties

| Property | DOPS | DOPC (for comparison) | Experimental Conditions | Reference |

| Area per Lipid (A) | 65.3 Ų | 72.5 Ų | 30°C | [1] |

| 56 nm² (in cholesterol-free bilayer) | 0.69 nm² (in cholesterol-free bilayer) | Not specified | [2] | |

| Bilayer Thickness (DHH) | Larger than DOPC | ~38.5 Å | 30°C | [1][3] |

| Molecular Volume (VL) | 1254 ų | 1304 ų | 30°C | [4] |

| Headgroup Volume (VH) | 275 ų | Not specified | 30°C | [4] |

Mechanical Properties

| Property | DOPS | DOPC (for comparison) | Experimental Conditions | Reference |

| Bending Modulus (KC) | Larger than DOPC | ~20 x 10⁻²⁰ J | Not specified | [1] |

| Area Compressibility Modulus (KA) | Not explicitly found for pure DOPS | ~246 mN/m | Not specified | [5] |

Thermotropic Properties

| Property | DOPS | DOPC (for comparison) | Experimental Conditions | Reference |

| Main Phase Transition Temperature (Tm) | -11°C to -12°C | -16.5°C to -20°C | Not specified | [6] |

Experimental Protocols for Characterizing DOPS Lipid Bilayers

Accurate characterization of DOPS lipid bilayer properties relies on a variety of biophysical techniques. Below are detailed methodologies for key experiments.

Preparation of Supported Lipid Bilayers (SLBs) for Atomic Force Microscopy (AFM)

This protocol outlines the vesicle fusion method for forming a DOPS SLB on a mica substrate, a common procedure for AFM imaging and force spectroscopy.

Materials:

-

DOPS lipids in chloroform

-

Chloroform

-

Argon or Nitrogen gas stream

-

Vacuum desiccator

-

Buffer solution (e.g., 10 mM Sodium Phosphate, pH 7.4)

-

Mica substrates

-

Sonicator

-

Heating bath or block

Procedure:

-

Lipid Film Formation: In a clean glass vial, dissolve the desired amount of DOPS in chloroform. Evaporate the solvent under a gentle stream of argon or nitrogen gas to form a thin lipid film on the bottom of the vial. To ensure complete removal of the solvent, place the vial in a vacuum desiccator for at least 2 hours.

-

Vesicle Formation: Hydrate (B1144303) the lipid film with the chosen buffer solution to a final lipid concentration of 0.5 mg/mL. Vortex the solution to create multilamellar vesicles (MLVs).

-

Sonication: Sonicate the MLV suspension in a bath sonicator for 30-40 minutes at a temperature above the Tm of DOPS (room temperature is sufficient) until the solution becomes clear, indicating the formation of small unilamellar vesicles (SUVs).[7]

-

Substrate Preparation: Cleave a mica disc to expose a fresh, atomically flat surface.

-

Vesicle Fusion: Pipette approximately 150 µL of the SUV suspension onto the freshly cleaved mica surface.

-

Incubation: Incubate the sample at a temperature above the Tm of DOPS (e.g., 60°C) for 1 hour.[7] This promotes vesicle rupture and fusion into a continuous bilayer.

-

Rinsing: After incubation, gently rinse the surface with excess buffer to remove unfused vesicles.

-

AFM Imaging: The SLB is now ready for imaging and force spectroscopy analysis under buffer.

X-Ray Diffraction for Structural Analysis

X-ray diffraction on oriented multibilayer stacks provides detailed information about the bilayer structure, including thickness and electron density profiles.

Materials:

-

DOPS lipid

-

Organic solvent (e.g., chloroform/methanol mixture)

-

Substrate (e.g., silicon wafer or glass slide)

-

Hydration chamber with controlled humidity and temperature

-

X-ray diffractometer

Procedure:

-

Sample Preparation: Dissolve DOPS in an organic solvent. Deposit the solution onto a clean, flat substrate.

-

Solvent Evaporation: Slowly evaporate the solvent to form an oriented lipid film. The "rock and roll" method, which involves gentle rocking of the substrate during evaporation, can improve the alignment of the lipid bilayers.[8]

-

Hydration: Place the sample in a sealed chamber with controlled humidity to fully hydrate the lipid film. The level of hydration can be controlled by using saturated salt solutions.

-

Data Collection: Mount the sample in an X-ray beam. Collect the diffraction pattern, which will consist of a series of Bragg peaks for a well-ordered multibilayer sample.

-

Data Analysis: The positions of the Bragg peaks are used to calculate the lamellar repeat spacing (D), which is the thickness of one lipid bilayer plus the adjacent water layer. The intensities of the peaks are used to reconstruct the electron density profile of the bilayer, providing information about the location of different molecular groups (headgroups, acyl chains).[1]

Differential Scanning Calorimetry (DSC) for Phase Transition Analysis

DSC is used to measure the heat changes associated with the phase transitions of lipid bilayers.

Materials:

-

DOPS liposome (B1194612) suspension

-

DSC instrument with appropriate sample pans

-

Reference buffer

Procedure:

-

Sample Preparation: Prepare a suspension of DOPS liposomes (MLVs are typically used) at a known concentration in the desired buffer.

-

Loading the DSC: Accurately pipette a small volume of the liposome suspension into a DSC sample pan. Place an equal volume of the reference buffer into the reference pan. Seal both pans.

-

Thermal Scan: Place the sample and reference pans into the DSC instrument. Equilibrate the system at a temperature well below the expected Tm of DOPS.

-

Heating and Cooling Cycles: Heat the sample at a controlled rate (e.g., 1-5°C/min) through the phase transition temperature. An endothermic peak will be observed at the Tm. Multiple heating and cooling cycles can be performed to check for reproducibility.[9][10]

-

Data Analysis: The temperature at the peak of the endotherm corresponds to the main phase transition temperature (Tm). The area under the peak is related to the enthalpy of the transition (ΔH).

Visualizing DOPS-Related Pathways and Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways involving phosphatidylserine (B164497) and a general experimental workflow for bilayer characterization.

Phosphatidylserine-Mediated Intracellular Signaling

Phosphatidylserine on the inner leaflet of the plasma membrane acts as a docking site for several important signaling proteins, including Protein Kinase C (PKC), Akt (Protein Kinase B), and Raf-1.[11][12][13]

Caption: Intracellular signaling pathways activated by DOPS.

Phosphatidylserine Exposure in Apoptosis

During apoptosis, DOPS is translocated from the inner to the outer leaflet of the plasma membrane, where it acts as an "eat-me" signal for phagocytes.[14]

Caption: Role of DOPS externalization in apoptosis.

Experimental Workflow for Supported Lipid Bilayer (SLB) Characterization

This diagram illustrates a typical workflow for preparing and analyzing DOPS SLBs using common laboratory techniques.

Caption: Workflow for SLB preparation and analysis.

References

- 1. Structure and Fluctuations of Charged Phosphatidylserine Bilayers in the Absence of Salt - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Lipid bilayer characterization - Wikipedia [en.wikipedia.org]

- 3. Effect of membrane tension on the physical properties of DOPC lipid bilayer membrane - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Molecular volumes of DOPC and DOPS in mixed bilayers of multilamellar vesicles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Understanding the Mechanical Properties of Ultradeformable Liposomes Using Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. avantiresearch.com [avantiresearch.com]

- 7. Supported Lipid Bilayers for Atomic Force Microscopy Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Preparation of Oriented, Fully Hydrated Lipid Samples for Structure Determination Using X-Ray Scattering - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. A Differential Scanning Calorimetry (DSC) Experimental Protocol for Evaluating the Modified Thermotropic Behavior of Liposomes with Incorporated Guest Molecules. | Semantic Scholar [semanticscholar.org]

- 11. Phosphatidylserine in the Brain: Metabolism and Function - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Phosphatidylserine-dependent neuroprotective signaling promoted by docosahexaenoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 13. alzdiscovery.org [alzdiscovery.org]

- 14. Phosphatidylserine-mediated cellular signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

dioleyl phosphatidylserine mechanism of action in neurons

An In-depth Technical Guide on the Mechanism of Action of Dioleyl Phosphatidylserine (B164497) in Neurons

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Phosphatidylserine (PS) is a pivotal anionic phospholipid, comprising 13–15% of the phospholipids (B1166683) in the human cerebral cortex, and is integral to a multitude of neuronal functions.[1][2] Dioleyl phosphatidylserine (DOPS), a specific molecular species of PS, features two oleoyl (B10858665) (18:1) fatty acid chains. Within neurons, PS is predominantly localized to the inner leaflet of the plasma membrane, where its negatively charged headgroup serves as a critical docking site for numerous signaling proteins.[1][2][3] This guide elucidates the core mechanisms of action of PS in neurons, focusing on its role in activating key intracellular signaling cascades, modulating neurotransmitter release, and mediating interactions with glial cells. The content presented herein synthesizes current knowledge to provide a comprehensive technical overview for research and development applications.

Core Mechanisms of Action in Neuronal Signaling

The function of phosphatidylserine in neurons is not merely structural; it is an active participant in signal transduction. Unlike other phospholipids, PS typically exerts its influence not through enzymatic cleavage into second messengers, but by acting as a membrane-bound scaffold and allosteric activator for key signaling proteins.[2]

Activation of Intracellular Signaling Pathways

The high concentration of negatively charged PS on the cytoplasmic face of the neuronal plasma membrane creates an electrostatic environment that recruits and activates essential cytosolic proteins. This mechanism is fundamental to neuronal survival, differentiation, and synaptogenesis.[2][4]

-

PI3K/Akt Pathway: The Phosphoinositide 3-kinase (PI3K)/Akt signaling cascade is a cornerstone of neuronal survival and growth. PS is essential for the localization and subsequent activation of Akt (also known as Protein Kinase B) at the plasma membrane, forming a necessary protein docking site.[1][2][4] Activation of this pathway helps to suppress apoptotic signals.[5]

-

Protein Kinase C (PKC) Pathway: Members of the PKC family of serine/threonine kinases are critical for processes involved in memory and learning. Many PKC isoforms contain a C2 domain that directly binds to PS in a calcium-dependent manner, leading to their recruitment to the membrane and subsequent activation.[2][4][6][7]

-

Raf/MEK/ERK Pathway: The Raf-1 kinase, a key component of the mitogen-activated protein kinase (MAPK) cascade that regulates cell proliferation and differentiation, is also activated through its interaction with PS at the inner plasma membrane.[2][4]

-

Other Kinases: The negative surface charge provided by PS also facilitates non-specific, charge-based interactions that help recruit and activate other signaling proteins, such as Src, Rac1, and K-Ras, and their downstream effectors.[4][6]

Modulation of Neurotransmitter Release

PS is a critical component of the machinery governing synaptic vesicle exocytosis, the fundamental process of neurotransmitter release.

-

Synaptic Vesicle Fusion: PS is present in the membrane of synaptic vesicles and plays a direct role in the calcium-triggered fusion of these vesicles with the presynaptic plasma membrane.[2][4][6]

-

Interaction with Synaptotagmin I: The protein Synaptotagmin I is the primary calcium sensor for exocytosis. It contains two C2 domains that bind to phospholipids in a Ca²⁺-dependent manner. The binding of Ca²⁺ enhances the interaction of Synaptotagmin I with the negatively charged PS in the plasma membrane, which is a crucial step for triggering the fusion of the vesicle, mediated by the SNARE complex.[2][6]

Regulation of Neuronal Receptors

Emerging evidence indicates that PS can modulate the function of key neurotransmitter receptors involved in synaptic plasticity. Studies have shown that PS can alter the activity of AMPA glutamate (B1630785) receptors.[2] Furthermore, treatment with brain cortex-derived PS was found to potentiate synaptic efficacy in hippocampal slices, an effect that was blocked by the NMDA receptor antagonist MK-801, suggesting PS enhances NMDA receptor-channel function.[8]

Role in Apoptosis and Microglial Phagocytosis

In healthy neurons, PS is strictly sequestered to the inner leaflet of the plasma membrane. During the early stages of apoptosis, this asymmetry is lost, and PS is externalized to the cell surface.[9][10]

-

"Eat-Me" Signal: Exposed PS acts as a potent "eat-me" signal, flagging the apoptotic neuron for recognition and engulfment by microglia, the resident immune cells of the brain.[4][9] This process is vital for preventing the release of intracellular contents from dying cells and limiting inflammation.

-

Microglial Receptors for PS: Microglia express a suite of receptors that recognize externalized PS. This recognition can be direct or indirect:

-

Direct Receptors: Brain-abundant scavenger receptor (BAI1), T-cell immunoglobulin and mucin domain-containing protein 4 (TIM4), Receptor for Advanced Glycation Endproducts (RAGE), and Triggering Receptor Expressed on Myeloid cells 2 (TREM2).[4][6]

-

Indirect Receptors: TAM family receptors (Tyro3, Axl, Mer) recognize PS via soluble bridging proteins, Growth arrest-specific 6 (Gas6) and Protein S (ProS1), which bind to PS with their Gla-domains.[4][6]

-

-

Anti-inflammatory Signaling: The interaction between exposed PS and microglial receptors not only triggers phagocytosis but also induces an anti-inflammatory phenotype in the microglia, promoting the release of immunomodulatory molecules.[9]

Quantitative Data and Clinical Observations

While detailed biophysical data such as binding affinities are typically found in primary literature, clinical and in-vitro studies provide valuable concentration-dependent context.

| Parameter | Value/Dosage | Context | Reference |

| Clinical Dosage | 300 mg/day (BC-PS) | 6-month treatment for elderly patients with cognitive decline. | [4] |

| Clinical Dosage | 100 mg, 3x/day (PS) | 12-week treatment for Alzheimer's disease patients. | [4] |

| Effective Range (Exogenous) | 300-800 mg/day | General range for supporting cognitive functions. | [11] |

| In-Vitro Concentration | 10 µM (BC-PS) | Potentiation of synaptic transmission in rat hippocampal slices. | [8] |

| In-Vitro Concentration | 20 µM (DHA) | Used to enrich neuronal cells, leading to an increase in total PS levels. | [12][13] |

Key Experimental Protocols and Methodologies

The mechanisms described above have been elucidated through a variety of experimental techniques. While full, detailed protocols are publication-specific, the core methodologies are summarized below.

Annexin V Binding Assay for Apoptosis Detection

-

Principle: This is a standard flow cytometry or fluorescence microscopy method to detect the externalization of PS, an early hallmark of apoptosis.[10]

-

Methodology:

-

Induce apoptosis in neuronal cell cultures (e.g., PC12 cells) using an agent like staurosporine (B1682477) or through serum deprivation.[5][9]

-

Incubate intact cells with fluorescently-labeled Annexin V (e.g., FITC-Annexin V). Annexin V is a protein with a high affinity for PS.

-

In the presence of Ca²⁺, Annexin V binds specifically to the exposed PS on the outer leaflet of the plasma membrane of apoptotic cells.

-

Cells are co-stained with a viability dye like propidium (B1200493) iodide (PI) to distinguish early apoptotic (Annexin V positive, PI negative) from late apoptotic/necrotic cells (Annexin V positive, PI positive).

-

Quantify the fluorescent signal using a flow cytometer or visualize it with a fluorescence microscope.[10]

-

Electrophysiology on Brain Slices

-

Principle: To assess the effect of DOPS on synaptic transmission and plasticity, extracellular field potentials are recorded from acute brain slices (e.g., hippocampus).[8]

-

Methodology:

-

Prepare acute hippocampal slices (e.g., 400 µm thickness) from rodents.

-

Maintain slices in an interface chamber perfused with artificial cerebrospinal fluid (aCSF).

-

Place a stimulating electrode on an afferent pathway (e.g., the perforant path) and a recording electrode in a target neuronal layer (e.g., the dentate gyrus granule cell layer).

-

Deliver low-frequency stimulation to evoke baseline synaptic responses (field excitatory postsynaptic potentials, fEPSPs).

-

Perfuse the slice with a solution containing DOPS or other PS formulations (e.g., 10 µM BC-PS) and continue recording.[8]

-

Analyze changes in the amplitude and/or slope of the fEPSP to determine if PS potentiates or depresses synaptic efficacy.

-

Co-administer receptor antagonists (e.g., MK-801 for NMDA receptors) to probe the underlying receptor mechanisms.[8]

-

Conclusion and Future Directions

This compound and other PS species are not merely structural lipids but are dynamic regulators of fundamental neuronal processes. Their mechanism of action is centered on their unique localization and charge, which enables the recruitment and activation of critical signaling pathways governing neuronal survival, neurotransmission, and synaptic plasticity. Furthermore, the externalization of PS serves as a key signal in the central nervous system for the safe removal of apoptotic cells and the modulation of neuroinflammation. For drug development professionals, understanding these pathways is crucial for harnessing the therapeutic potential of PS supplementation for age-related cognitive decline and neurodegenerative diseases. Future research should focus on elucidating the specific roles of different PS molecular species (like DOPS) and developing targeted delivery systems to enhance their bioavailability and efficacy in the brain.

References

- 1. Phosphatidylserine - Wikipedia [en.wikipedia.org]

- 2. Phosphatidylserine in the Brain: Metabolism and Function - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Phosphatidylserine dynamics in cellular membranes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Phosphatidylserine, inflammation, and central nervous system diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Ethanol promotes neuronal apoptosis by inhibiting phosphatidylserine accumulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | Phosphatidylserine, inflammation, and central nervous system diseases [frontiersin.org]

- 7. go.drugbank.com [go.drugbank.com]

- 8. Phosphatidylserine increases hippocampal synaptic efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. Increased surface phosphatidylserine is an early marker of neuronal apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Phosphatidylserine and the human brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Neuronal specific increase of phosphatidylserine by docosahexaenoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

A Technical Guide to 1,2-dioleoyl-sn-glycero-3-phospho-L-serine (DOPS) as a Cancer Cell Biomarker

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The aberrant externalization of phosphatidylserine (B164497) (PS) on the plasma membrane of viable cancer cells represents a fundamental deviation from the cellular physiology of healthy cells. In normal states, PS is strictly sequestered to the inner leaflet of the plasma membrane, a process maintained by ATP-dependent enzymes.[1] Its appearance on the cell surface is a well-established hallmark of apoptosis, serving as a signal for phagocytic clearance.[1][2] However, many cancer cells constitutively expose PS on their outer leaflet while remaining viable, creating a unique tumor-specific biomarker.[3][4] This phenomenon not only distinguishes cancer cells from their healthy counterparts but also plays a critical role in tumor progression and immune evasion.[1][5][6]

This guide provides a comprehensive technical overview of 1,2-dioleoyl-sn-glycero-3-phospho-L-serine (DOPS), a specific phosphatidylserine species, and the broader role of externalized PS as a cancer biomarker. We will delve into the molecular machinery governing its externalization, the signaling pathways it triggers, and its application in the development of targeted cancer therapies. Detailed experimental protocols for its detection and quantification are provided, alongside structured data tables and visual diagrams to facilitate understanding and application in a research and development context.

The Molecular Machinery of PS Externalization in Cancer

The asymmetric distribution of PS in healthy cells is dynamically maintained by a trio of transmembrane lipid transporters: flippases, floppases, and scramblases. The dysregulation of these enzymes is central to the constitutive surface exposure of PS in viable cancer cells.[1][5]

-

Flippases: These P4-type ATPases are ATP-dependent enzymes that actively transport aminophospholipids, primarily PS and phosphatidylethanolamine (B1630911) (PE), from the outer (exoplasmic) leaflet to the inner (cytosolic) leaflet of the plasma membrane.[3][5] Studies have revealed an inverse correlation between flippase activity and the level of constitutive PS externalization in cancer cells.[3][4]

-

Floppases: These are ATP-binding cassette (ABC) transporters that move phospholipids (B1166683) in the opposite direction, from the inner to the outer leaflet.

-

Scramblases: Unlike flippases and floppases, scramblases are ATP-independent and, when activated, facilitate the rapid, bidirectional, and non-specific movement of phospholipids across the membrane leaflets, leading to a collapse of lipid asymmetry.[2][5]

In cancer cells, high levels of surface PS are often a result of a combination of inhibited flippase activity and activated scramblase activity.[3][5] This state can be triggered by various factors within the tumor microenvironment, including increased intracellular calcium levels and oxidative stress.[3][5][7] High intracellular calcium, in particular, is known to inhibit flippase activity, thus contributing significantly to the net surface exposure of PS.[3][4]

Signaling Pathways and Therapeutic Implications

The exposure of PS on the surface of viable cancer cells is not a passive event; it actively modulates the tumor microenvironment and presents a unique target for therapeutic intervention.

Immune Evasion

While PS on apoptotic cells is an "eat-me" signal for phagocytes, on viable tumor cells, it creates a potent immunosuppressive shield.[1][6] Receptors on immune cells, such as macrophages and dendritic cells, recognize surface PS, triggering signaling cascades that lead to the secretion of anti-inflammatory cytokines (e.g., TGF-β, IL-10) and the suppression of a robust anti-tumor immune response. This allows the cancer cells to evade immune destruction.

A Target for SapC-DOPS Nanovesicles

The consistent and selective expression of PS on cancer cells has been exploited for targeted therapy.[8][9] A promising example is SapC-DOPS, a nanovesicle composed of the lysosomal protein Saposin C (SapC) and 1,2-dioleoyl-sn-glycero-3-phospho-L-serine (DOPS).[8][9][10]

-

Mechanism of Action: SapC-DOPS nanovesicles selectively target and fuse with the plasma membranes of cancer cells that expose PS.[8] This interaction is thought to be facilitated by the acidic conditions often found in the tumor microenvironment, which protonates SapC and promotes its fusogenic activity. Following fusion, SapC-DOPS is believed to induce apoptosis through pathways involving the elevation of intracellular ceramide, lysosomal membrane permeabilization, and caspase activation.[8][10]

-

Selectivity: Healthy cells, which do not expose significant levels of PS, are largely unaffected by SapC-DOPS, leading to a highly selective anti-cancer effect with a strong safety profile observed in early clinical trials.[8][9]

Quantitative Data Presentation

The level of PS surface exposure varies among different cancer cell lines, which correlates with their underlying molecular machinery. Data from various studies indicate a clear distinction between cancer and normal cells, as well as heterogeneity within cancer subtypes.

| Cell Line Category | Example Cell Lines | Relative Surface PS Level | Correlated Flippase Activity | Correlated Intracellular Ca²⁺ | Reference |

| High PS Cancer | Gli36, U373 (Glioblastoma) | High | Low | High | [3] |

| Moderate PS Cancer | MDA-MB-231-Luc-D3H2LN (Breast) | Moderate | Intermediate | Intermediate | [3] |

| Low PS Cancer | H4 (Glioma), MCF7 (Breast) | Low | High | Low | [3] |

| Normal/Healthy | Fibroblasts, Epithelial Cells | Very Low / Undetectable | High | Low | [9][11] |

Table 1: Relative comparison of surface PS exposure and associated enzymatic activity in various cell types. The levels are generalized from published findings.

Key Experimental Protocols

Accurate detection and quantification of externalized PS are crucial for both basic research and the development of PS-targeting diagnostics and therapeutics. The Annexin V binding assay is the gold standard method.

Protocol: Detection of Externalized PS using Annexin V Staining and Flow Cytometry

Principle: Annexin V is a cellular protein that has a high, calcium-dependent affinity for phosphatidylserine. When conjugated to a fluorophore (e.g., FITC, PE, or APC), it can be used to label cells with exposed PS. Co-staining with a viability dye, such as Propidium Iodide (PI) or 7-AAD, allows for the differentiation between viable cells with surface PS, early apoptotic cells, and late apoptotic/necrotic cells.

Materials:

-

FITC-conjugated Annexin V (or other fluorophore conjugate)

-

Propidium Iodide (PI) solution (or 7-AAD)

-

1X Annexin Binding Buffer (typically 10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl₂)

-

Phosphate-Buffered Saline (PBS), Ca²⁺/Mg²⁺-free

-

Cell culture reagents

-

Flow cytometer

Methodology:

-

Cell Preparation:

-

Culture cells to the desired confluency.

-

For adherent cells, gently detach using a non-enzymatic cell dissociation buffer or brief trypsinization. For suspension cells, collect by centrifugation.

-

Wash cells twice with cold PBS by centrifuging at 300 x g for 5 minutes and resuspending the pellet.

-

-

Cell Staining:

-

Count the cells and resuspend the pellet in 1X Annexin Binding Buffer to a concentration of 1 x 10⁶ cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

-

Add 5 µL of FITC-Annexin V to the cell suspension.

-

Gently vortex and incubate for 15 minutes at room temperature (25°C) in the dark.

-

Add 5 µL of PI solution to the cell suspension.

-

Add 400 µL of 1X Annexin Binding Buffer to each tube.

-

-

Flow Cytometry Analysis:

-

Analyze the samples on a flow cytometer immediately after staining.

-

Set up appropriate controls: unstained cells, cells stained with FITC-Annexin V only, and cells stained with PI only.

-

Acquire data, gating on the main cell population to exclude debris.

-

Analyze the dot plot of FITC-Annexin V versus PI. The population of interest for viable, PS-exposing cancer cells will be FITC-Annexin V positive and PI negative (lower right quadrant).

-

Conclusion and Future Outlook

The constitutive externalization of phosphatidylserine on viable cancer cells is a robust and clinically relevant biomarker that distinguishes malignant cells from healthy ones. The underlying mechanisms, rooted in the dysregulation of lipid transporters like flippases and scramblases, offer potential nodes for therapeutic intervention.[3][5] The development of PS-targeting agents, such as SapC-DOPS, has demonstrated the profound potential of leveraging this biomarker for selective cancer therapy.[8][9]

Future research should focus on a deeper elucidation of the signaling networks that control PS exposure across different cancer types. A more granular understanding could lead to the development of novel strategies to induce or enhance PS expression on tumor cells, thereby sensitizing them to PS-targeted therapies. Furthermore, harnessing this biomarker for diagnostic and imaging applications remains a promising avenue for improving early cancer detection and monitoring therapeutic response. The continued exploration of DOPS and the broader phenomenon of PS externalization will undoubtedly pave the way for the next generation of precision oncology therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. Role of flippases, scramblases, and transfer proteins in phosphatidylserine subcellular distribution - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Variation in human cancer cell external phosphatidylserine is regulated by flippase activity and intracellular calcium - PMC [pmc.ncbi.nlm.nih.gov]

- 4. [PDF] Variation in human cancer cell external phosphatidylserine is regulated by flippase activity and intracellular calcium | Semantic Scholar [semanticscholar.org]

- 5. Phospholipid Scramblases: Role in Cancer Progression and Anticancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Phosphatidylserine externalization as immune checkpoint in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Phosphatidylserine Externalization in Pancreatic Ductal Adenocarcinoma: Elucidating Mechanisms of Regulation for Combination Therapy - ProQuest [proquest.com]

- 8. SapC-DOPS – a Phosphatidylserine-targeted Nanovesicle for selective Cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. SapC-DOPS - a Phosphatidylserine-targeted Nanovesicle for selective Cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. SapC–DOPS as a Novel Therapeutic and Diagnostic Agent for Glioblastoma Therapy and Detection: Alternative to Old Drugs and Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Discrimination Between Normal and Cancerous Cells Using AFM - PMC [pmc.ncbi.nlm.nih.gov]

The Gatekeeper of the Inner Sanctum: A Technical Guide to Dioleyl Phosphatidylserine in the Plasma Membrane's Inner Leaflet

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dioleyl phosphatidylserine (B164497) (DOPS), a key anionic phospholipid, is a critical component of the inner leaflet of the eukaryotic plasma membrane. Its asymmetric distribution is not a passive structural feature but a tightly regulated and dynamic element crucial for a multitude of cellular processes. This in-depth technical guide explores the multifaceted roles of DOPS, from its function as a signaling hub to its critical involvement in apoptosis. We provide a comprehensive overview of its biophysical properties, interactions with membrane proteins, and the signaling pathways it modulates. Detailed experimental protocols for studying DOPS in its native environment and in model systems are presented, alongside quantitative data on its distribution. Furthermore, this guide offers visual representations of key signaling pathways and experimental workflows through Graphviz diagrams, providing a practical resource for researchers in cellular biology and drug development.

Introduction: The Asymmetric World of the Plasma Membrane

The plasma membrane is a highly organized and dynamic barrier, with a distinct and asymmetric distribution of phospholipids (B1166683) between its inner and outer leaflets.[1][2][3] The choline-containing phospholipids, phosphatidylcholine (PC) and sphingomyelin (B164518) (SM), are predominantly found in the outer leaflet, while the inner leaflet is enriched in aminophospholipids, primarily phosphatidylethanolamine (B1630911) (PE) and phosphatidylserine (PS).[2][3] Among the various molecular species of PS, dioleyl phosphatidylserine (DOPS), with its two unsaturated oleic acid chains, plays a significant role in maintaining membrane fluidity and function.[1]

This strict asymmetry is established and maintained by the coordinated action of ATP-dependent "flippases," which actively transport PS and PE to the inner leaflet, and "floppases" that move lipids in the opposite direction. "Scramblases" can, upon specific cellular signals, rapidly and non-selectively randomize this distribution.[4] The precise control of DOPS localization is paramount, as its exposure on the outer leaflet is a potent signal for critical physiological events, most notably apoptosis.[2]

Quantitative Distribution of Phosphatidylserine

While the precise concentration of the DOPS species can vary between cell types and physiological conditions, lipidomics studies have provided valuable insights into the general composition of the inner plasma membrane leaflet. The following tables summarize the typical distribution of major phospholipid classes in the human erythrocyte membrane, which serves as a well-characterized model for plasma membrane asymmetry.

| Phospholipid Class | Percentage in Inner Leaflet | Percentage in Outer Leaflet |

| Phosphatidylcholine (PC) | ~30% | ~70% |

| Phosphatidylethanolamine (PE) | ~80% | ~20% |

| Phosphatidylserine (PS) | ~100% | ~0% (in healthy cells) |

| Sphingomyelin (SM) | ~20% | ~80% |

Table 1: Asymmetric Distribution of Major Phospholipids in the Human Erythrocyte Plasma Membrane.

| Phosphatidylserine Species | Approximate Percentage of Total PS |

| 16:0-18:1 (Palmitoyl-oleoyl-PS) | Major species |

| 18:0-18:1 (Stearoyl-oleoyl-PS) | Major species |

| 18:1-18:1 (Dioleyl-PS - DOPS) | Significant species |

| Other species (e.g., with arachidonic acid) | Present in smaller amounts |

Table 2: Common Molecular Species of Phosphatidylserine in Mammalian Cells. Note: The exact percentages can vary significantly between different cell types and tissues.

Functional Roles of Inner Leaflet DOPS

The localization of DOPS to the inner leaflet is not merely for structural maintenance; its negatively charged headgroup and specific conformation serve as a crucial platform for the recruitment and activation of a variety of signaling proteins.

A Docking Site for Signaling Proteins

The electrostatic potential created by the concentration of anionic phospholipids, including DOPS, in the inner leaflet facilitates the interaction with proteins containing positively charged domains.[5] Furthermore, specific protein domains, such as the C2 domain, exhibit a high affinity for PS in a calcium-dependent manner.[5]

Protein Kinase C (PKC): Conventional and novel PKC isoforms are key components of signal transduction pathways that regulate cell growth, differentiation, and apoptosis. Their activation is critically dependent on their translocation to the plasma membrane, a process mediated by the interaction of their C2 domains with PS and diacylglycerol (DAG).[5] DOPS, in conjunction with DAG, significantly enhances the membrane binding and activation of PKC.

Akt/Protein Kinase B (PKB): The serine/threonine kinase Akt is a central node in pathways that promote cell survival and proliferation. Upon activation of upstream kinases like PI3K, Akt is recruited to the inner leaflet of the plasma membrane through the interaction of its pleckstrin homology (PH) domain with phosphoinositides. The presence of DOPS in the inner leaflet is thought to contribute to the proper localization and activation of Akt.

Regulation of Ion Channels and Transporters

The lipid environment of the inner leaflet, influenced by the presence of DOPS, can modulate the activity of various membrane-embedded channels and transporters. The negative charge of DOPS can influence the conformational state and gating properties of these proteins.

Signaling Pathways Involving DOPS

DOPS is an integral component of several critical signaling cascades. Its role as a membrane anchor and allosteric activator is fundamental to the propagation of signals from the cell surface to the intracellular machinery.

Protein Kinase C (PKC) Activation Pathway

Caption: PKC activation at the inner leaflet.

The "Eat-Me" Signal: DOPS Externalization in Apoptosis

In healthy cells, DOPS is strictly confined to the inner leaflet.[1][2][3] However, during the early stages of apoptosis, this asymmetry is lost, and DOPS is exposed on the outer surface of the cell.[2] This externalization is a critical "eat-me" signal that is recognized by phagocytes, leading to the swift and efficient clearance of apoptotic cells without inducing an inflammatory response.[2] This process is mediated by the activation of scramblases and the inhibition of flippases.

Caption: DOPS externalization during apoptosis.

Experimental Protocols for Studying Inner Leaflet DOPS

Investigating the roles of DOPS in the inner leaflet requires a combination of in vitro and in vivo approaches. Below are detailed methodologies for key experiments.

Preparation of DOPS-Containing Liposomes

Liposomes are invaluable tools for studying the biophysical properties of lipid bilayers and their interactions with proteins.[6][7]

Materials:

-

1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC) in chloroform (B151607)

-

1,2-dioleoyl-sn-glycero-3-phospho-L-serine (DOPS) in chloroform

-

Chloroform

-

Extrusion buffer (e.g., 20 mM HEPES, 150 mM KCl, pH 7.4)

-

Mini-extruder with polycarbonate membranes (e.g., 100 nm pore size)

-

Rotary evaporator or nitrogen stream

Procedure:

-

In a clean glass vial, combine the desired molar ratio of DOPC and DOPS in chloroform. For example, to create liposomes with 20 mol% DOPS, mix 80 mol% DOPC and 20 mol% DOPS.

-

Evaporate the chloroform under a gentle stream of nitrogen or using a rotary evaporator to form a thin lipid film on the bottom of the vial.

-

Place the vial under vacuum for at least 2 hours to remove any residual solvent.

-

Hydrate the lipid film with the extrusion buffer by vortexing vigorously.

-

The lipid suspension is then subjected to several freeze-thaw cycles (e.g., 5-10 cycles) using liquid nitrogen and a warm water bath to promote the formation of multilamellar vesicles.

-

Assemble the mini-extruder with the desired pore size polycarbonate membrane.

-

Extrude the lipid suspension through the membrane at least 11 times to form unilamellar vesicles of a defined size.

-

The resulting liposome (B1194612) solution can be stored at 4°C for a limited time.

Liposome-Protein Binding Assay using Fluorescence Microscopy

This assay allows for the visualization and quantification of protein binding to DOPS-containing liposomes.[8][9]

Materials:

-

DOPS-containing liposomes (prepared as above)

-

Fluorescently labeled protein of interest (e.g., GFP-tagged)

-

Fluorescent lipid dye (e.g., Rhodamine-PE) to label liposomes (optional)

-

Binding buffer (e.g., 20 mM HEPES, 150 mM KCl, 1 mM DTT, pH 7.4)

-

Microscopy slides and coverslips

-

Confocal or fluorescence microscope

Procedure:

-

If desired, incorporate a fluorescent lipid dye into the liposome preparation to visualize the liposomes independently of protein binding.

-

In a microcentrifuge tube, mix the fluorescently labeled protein with the DOPS-containing liposomes in the binding buffer. Include a control with liposomes lacking DOPS.

-

Incubate the mixture at room temperature for 30-60 minutes to allow for binding.

-

Mount a small volume of the mixture onto a microscope slide and cover with a coverslip.

-

Visualize the sample using a fluorescence microscope. Co-localization of the fluorescent protein signal with the liposomes (if labeled) indicates binding.

-

Quantify the fluorescence intensity of the protein on the liposomes to determine the extent of binding.

Caption: Workflow for a liposome-protein binding assay.

Conclusion and Future Directions

This compound, as a key resident of the inner plasma membrane leaflet, is far more than a simple building block. Its precise localization and dynamic regulation are fundamental to a vast array of cellular signaling events. The methodologies outlined in this guide provide a robust framework for the continued exploration of DOPS's multifaceted roles. Future research, aided by advancements in super-resolution microscopy and lipidomics, will undoubtedly uncover even more intricate details of how this unassuming phospholipid governs the life and death of the cell. For drug development professionals, a deeper understanding of the signaling pathways modulated by DOPS offers exciting new avenues for therapeutic intervention, particularly in the fields of oncology and immunology.

References

- 1. Phosphatidylserine (PS): Structure, Functions, and Detection - Creative Proteomics [creative-proteomics.com]

- 2. Phosphatidylserine (PS): Structure, Functions, and Detection - MetwareBio [metwarebio.com]

- 3. quora.com [quora.com]